molecular formula C9H18N2O3 B6178258 methyl 3-[3-(dimethylamino)propanamido]propanoate CAS No. 1855134-15-4

methyl 3-[3-(dimethylamino)propanamido]propanoate

Cat. No.: B6178258
CAS No.: 1855134-15-4
M. Wt: 202.25 g/mol
InChI Key: QWULFXZQZNZWME-UHFFFAOYSA-N
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Description

Methyl 3-[3-(dimethylamino)propanamido]propanoate is an organic compound with the molecular formula C9H18N2O3 It is a derivative of propanoic acid and contains both an ester and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[3-(dimethylamino)propanamido]propanoate can be synthesized through a multi-step process involving the reaction of dimethylamine with a suitable ester precursor. One common method involves the reaction of methyl 3-(dimethylamino)propanoate with a propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity. The final product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(dimethylamino)propanamido]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-[3-(dimethylamino)propanamido]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-[3-(dimethylamino)propanamido]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)propanoate
  • Methyl N,N-dimethyl-β-alanine
  • Methyl N,N-dimethyl-β-aminopropionate

Uniqueness

Methyl 3-[3-(dimethylamino)propanamido]propanoate is unique due to its combination of ester and amide functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various fields of research and industry.

Properties

CAS No.

1855134-15-4

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 3-[3-(dimethylamino)propanoylamino]propanoate

InChI

InChI=1S/C9H18N2O3/c1-11(2)7-5-8(12)10-6-4-9(13)14-3/h4-7H2,1-3H3,(H,10,12)

InChI Key

QWULFXZQZNZWME-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)NCCC(=O)OC

Purity

95

Origin of Product

United States

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